rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans
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Overview
Description
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is a stereoisomeric compound characterized by its two hydroxyl groups attached to a cyclohexane ring with two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans typically involves the hydrogenation of corresponding diketones or the reduction of diesters. One common method is the catalytic hydrogenation of 5,5-dimethylcyclohexane-1,3-dione using a palladium catalyst under hydrogen gas . Another approach involves the reduction of 5,5-dimethylcyclohexane-1,3-dicarboxylate using lithium aluminum hydride (LiAlH4) in anhydrous ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to achieve the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.
Major Products
Oxidation: 5,5-dimethylcyclohexane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dicarboxylic acid.
Reduction: 5,5-dimethylcyclohexane.
Substitution: 5,5-dimethylcyclohexane-1,3-dichloride or 5,5-dimethylcyclohexane-1,3-dibromide.
Scientific Research Applications
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans has several applications in scientific research:
Mechanism of Action
The mechanism by which rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
cis-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol: Differing in the spatial arrangement of the hydroxyl groups.
5,5-dimethylcyclohexane-1,3-dione: Lacking hydroxyl groups, with ketone functionalities instead.
5,5-dimethylcyclohexane-1,3-dicarboxylic acid: Containing carboxylic acid groups instead of hydroxyl groups.
Uniqueness
rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is unique due to its specific trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other related compounds.
Properties
CAS No. |
877930-81-9 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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